molecular formula C4H7F2NO3 B13431760 3,3-Difluoro-L-homoserine CAS No. 208756-00-7

3,3-Difluoro-L-homoserine

Cat. No.: B13431760
CAS No.: 208756-00-7
M. Wt: 155.10 g/mol
InChI Key: ZJWOHSLBYHFLLE-UWTATZPHSA-N
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Description

3,3-Difluoro-L-homoserine is a fluorinated amino acid derivative. It is structurally similar to L-homoserine but features two fluorine atoms at the 3-position. This modification imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-L-homoserine typically involves the introduction of fluorine atoms into the L-homoserine molecule. One common method is the nucleophilic fluorination of suitable precursors using reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). These reagents facilitate the conversion of hydroxyl groups to fluorine atoms under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale fermentation processes using genetically engineered microorganisms. For instance, Escherichia coli can be engineered to produce L-homoserine, which is then chemically modified to introduce the fluorine atoms .

Chemical Reactions Analysis

Types of Reactions: 3,3-Difluoro-L-homoserine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it to its corresponding alcohol or amine derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxo derivatives, alcohols, amines, and substituted analogs of this compound .

Scientific Research Applications

3,3-Difluoro-L-homoserine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Difluoro-L-homoserine involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its target .

Comparison with Similar Compounds

    L-homoserine: The non-fluorinated analog of 3,3-Difluoro-L-homoserine.

    3-Fluoro-L-homoserine: A mono-fluorinated analog.

    3,3,3-Trifluoro-L-homoserine: A trifluorinated analog.

Uniqueness: this compound is unique due to its specific fluorination pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it offers a balance between reactivity and stability, making it suitable for various applications .

Properties

CAS No.

208756-00-7

Molecular Formula

C4H7F2NO3

Molecular Weight

155.10 g/mol

IUPAC Name

(2R)-2-amino-3,3-difluoro-4-hydroxybutanoic acid

InChI

InChI=1S/C4H7F2NO3/c5-4(6,1-8)2(7)3(9)10/h2,8H,1,7H2,(H,9,10)/t2-/m1/s1

InChI Key

ZJWOHSLBYHFLLE-UWTATZPHSA-N

Isomeric SMILES

C(C([C@@H](C(=O)O)N)(F)F)O

Canonical SMILES

C(C(C(C(=O)O)N)(F)F)O

Origin of Product

United States

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